8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro-
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Overview
Description
8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- is a chemical compound with the molecular formula C21H23ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- typically involves the reaction of 8-aminoquinoline with 2,6-bis(1-methylethyl)phenyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimalarial agent and exhibits broad-spectrum anti-infective properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studying the mechanisms of drug resistance in parasites and bacteria.
Mechanism of Action
The mechanism of action of 8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death . Additionally, its broad-spectrum anti-infective properties are attributed to its ability to disrupt cellular processes in various pathogens .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Primaquine: A quinoline-based antimalarial with a different mechanism of action.
Quinacrine: A related compound with antiprotozoal and antimalarial properties.
Uniqueness
8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a broad-spectrum anti-infective agent sets it apart from other quinoline derivatives .
Biological Activity
8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- (C21H23ClN2) is a derivative of quinoline, a heterocyclic aromatic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly those caused by infectious agents.
- Molecular Formula : C21H23ClN2
- Molecular Weight : 348.88 g/mol
- Structure : The compound features a quinoline ring system substituted with a chloro group and a bulky bis(1-methylethyl)phenyl moiety, which influences its biological activity and solubility.
Synthesis
The synthesis of 8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- typically involves the reaction of 8-aminoquinoline with 2,6-bis(1-methylethyl)phenyl chloride in the presence of a base like potassium carbonate, using organic solvents such as dimethylformamide (DMF) under elevated temperatures.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Specifically, 8-Quinolinamine has shown potential as an antimalarial agent , functioning by disrupting the heme detoxification pathway in Plasmodium parasites. This leads to the accumulation of toxic heme and ultimately results in parasite death .
Anticancer Activity
Studies have demonstrated that quinoline derivatives can possess cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 8-Quinolinamine have been evaluated for their effects on colon carcinoma and other cancer types, showing promising cytotoxicity .
The mechanism of action for 8-Quinolinamine involves:
- Inhibition of Enzymatic Pathways : It is believed to inhibit key enzymes involved in the survival of pathogens and cancer cells.
- Interference with DNA Replication : Similar compounds have been shown to interact with DNA, inhibiting replication and leading to cell death.
Case Studies
- Antimalarial Evaluation : A study assessed the antimalarial properties of various quinoline derivatives against Plasmodium falciparum, revealing that some compounds exhibited submicromolar activity against chloroquine-resistant strains .
- Cytotoxicity Tests : In vitro tests on human lung carcinoma and melanoma cell lines indicated that modifications in the quinoline structure could enhance cytotoxic effects .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Chloroquine | Antimalarial | Well-established use; resistance issues |
Primaquine | Antimalarial | Different mechanism; effective against liver stages |
Quinacrine | Antiprotozoal | Broad-spectrum activity; less commonly used |
8-Quinolinamine is unique due to its specific substitution pattern which imparts distinct properties compared to these well-known compounds. Its broad-spectrum anti-infective potential makes it a candidate for further investigation.
Properties
IUPAC Name |
2-chloro-N-[2,6-di(propan-2-yl)phenyl]quinolin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2/c1-13(2)16-8-6-9-17(14(3)4)21(16)23-18-10-5-7-15-11-12-19(22)24-20(15)18/h5-14,23H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYNLIOXWLZSMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=CC=CC3=C2N=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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